molecular formula C21H16N2O2S B5500110 1-(benzoylamino)-3-oxo-3-phenyl-2-(1-pyridiniumyl)-1-propene-1-thiolate

1-(benzoylamino)-3-oxo-3-phenyl-2-(1-pyridiniumyl)-1-propene-1-thiolate

Cat. No. B5500110
M. Wt: 360.4 g/mol
InChI Key: PVWBHAASPRZKMO-UHFFFAOYSA-N
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Description

1-(Benzoylamino)-3-oxo-3-phenyl-2-(1-pyridiniumyl)-1-propene-1-thiolate, also known as BOPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BOPP is a thiolate derivative of pyridinium that has been synthesized for its ability to act as a ligand for metal ions. In

Mechanism of Action

1-(benzoylamino)-3-oxo-3-phenyl-2-(1-pyridiniumyl)-1-propene-1-thiolate acts as a bidentate ligand, meaning it can bind to metal ions through two different sites. The thiolate group of this compound can bind to metal ions through coordination, while the pyridinium group can interact with metal ions through electrostatic interactions. This ability to bind to metal ions makes this compound useful in the synthesis of metal complexes and as a catalyst in various reactions.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells, making it a potential candidate for drug delivery systems.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(benzoylamino)-3-oxo-3-phenyl-2-(1-pyridiniumyl)-1-propene-1-thiolate in lab experiments is its ability to act as a bidentate ligand, allowing for the synthesis of metal complexes with high stability. However, one of the limitations of using this compound is its complex synthesis method, which may limit its widespread use.

Future Directions

There are several future directions for the study of 1-(benzoylamino)-3-oxo-3-phenyl-2-(1-pyridiniumyl)-1-propene-1-thiolate. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of this compound's potential applications in drug delivery systems, as it has shown promise in transporting metal ions into cells. Additionally, further research is needed to explore the biochemical and physiological effects of this compound, as well as its potential limitations in lab experiments.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its ability to act as a bidentate ligand makes it useful in the synthesis of metal complexes and as a catalyst in various reactions. While further research is needed to explore its potential applications in drug delivery systems and its biochemical and physiological effects, this compound shows promise as a valuable tool in scientific research.

Synthesis Methods

1-(benzoylamino)-3-oxo-3-phenyl-2-(1-pyridiniumyl)-1-propene-1-thiolate can be synthesized through a multistep process that involves the reaction of pyridine-2-thiol with benzoyl chloride, followed by the reaction of the resulting compound with acetylacetone and then with phenyl magnesium bromide. The final step involves the reaction of the resulting compound with pyridine-1-ium-1-ide.

Scientific Research Applications

1-(benzoylamino)-3-oxo-3-phenyl-2-(1-pyridiniumyl)-1-propene-1-thiolate has been extensively studied for its ability to act as a ligand for metal ions. It has been used in the synthesis of metal complexes and as a catalyst in various reactions. This compound has also been studied for its potential applications in drug delivery systems, as it can bind to metal ions and transport them into cells.

properties

IUPAC Name

(Z)-3-benzamido-1-phenyl-2-pyridin-1-ium-1-yl-3-sulfanylideneprop-1-en-1-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c24-19(16-10-4-1-5-11-16)18(23-14-8-3-9-15-23)21(26)22-20(25)17-12-6-2-7-13-17/h1-15H,(H-,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWBHAASPRZKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C(=S)NC(=O)C2=CC=CC=C2)[N+]3=CC=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C(=S)NC(=O)C2=CC=CC=C2)/[N+]3=CC=CC=C3)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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